N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a unique combination of a dimethylphenyl group and a dioxido-dihydrothiophenyl group attached to an acetamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and 3-chloro-2,3-dihydrothiophene 1,1-dioxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Procedure: The 3,4-dimethylaniline is reacted with 3-chloro-2,3-dihydrothiophene 1,1-dioxide under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed for more efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)-acetamide: Lacks the dioxido-dihydrothiophenyl group.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Lacks the dimethylphenyl group.
Uniqueness
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is unique due to the presence of both the dimethylphenyl and dioxido-dihydrothiophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H17NO3S |
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Molecular Weight |
279.36 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C14H17NO3S/c1-10-4-5-13(8-11(10)2)15(12(3)16)14-6-7-19(17,18)9-14/h4-8,14H,9H2,1-3H3 |
InChI Key |
ICQVYSLMHSEIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C)C |
Origin of Product |
United States |
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